3-Trifluoromethylbenzyl ZINC chloride

Description

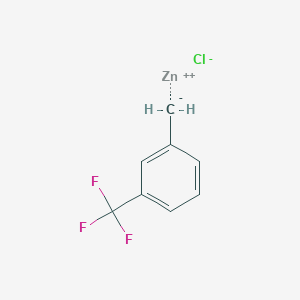

3-Trifluoromethylbenzyl zinc chloride is an organozinc compound featuring a benzyl group substituted with a trifluoromethyl (-CF₃) group at the 3-position and a zinc chloride (ZnCl₂) moiety. This compound is likely utilized in organic synthesis, particularly in cross-coupling reactions or as a catalyst due to the electrophilic nature of the benzyl chloride group and the Lewis acidity of zinc chloride .

Properties

Molecular Formula |

C8H6ClF3Zn |

|---|---|

Molecular Weight |

260.0 g/mol |

IUPAC Name |

zinc;1-methanidyl-3-(trifluoromethyl)benzene;chloride |

InChI |

InChI=1S/C8H6F3.ClH.Zn/c1-6-3-2-4-7(5-6)8(9,10)11;;/h2-5H,1H2;1H;/q-1;;+2/p-1 |

InChI Key |

UEALDMCKGWKINH-UHFFFAOYSA-M |

Canonical SMILES |

[CH2-]C1=CC(=CC=C1)C(F)(F)F.[Cl-].[Zn+2] |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituted Benzyl Chlorides

3-Fluorobenzyl Chloride (CAS: ALFAAA12665):

- Structure : Benzyl chloride with a fluorine substituent at the 3-position.

- Reactivity : The fluorine atom, though electron-withdrawing, is less polar than -CF₃, leading to slower nucleophilic substitution compared to 3-trifluoromethyl derivatives .

- Applications : Intermediate in pharmaceuticals and agrochemicals.

- 4-Amino-3-chloro-5-(trifluoromethyl)benzoyl Chloride: Structure: Benzoyl chloride with amino (-NH₂), chloro (-Cl), and trifluoromethyl (-CF₃) substituents. Reactivity: The benzoyl chloride group is more reactive toward nucleophiles (e.g., amines, alcohols) than benzyl chlorides due to the electron-deficient carbonyl carbon . Applications: Used in peptide coupling and polymer synthesis.

Zinc-Containing Compounds

Zinc Chloride (ZnCl₂) :

- Properties : A strong Lewis acid with applications in catalysis (e.g., Friedel-Crafts reactions) and biochemistry (e.g., IC₅₀ = 1.2–2.5 μM in SARM1 inhibition studies ).

- Comparison : When complexed with organic ligands (e.g., benzyl groups), zinc’s catalytic activity can be modulated. For example, zinc N,N-bis(2-picolyl)amine chelates exhibit substitution-dependent cleavage rates (Table 3, ), suggesting that ligand choice significantly impacts reactivity.

3-Trifluoromethylbenzamidine Hydrochloride (CAS: 1211591-88-6):

- Structure : Amidrazone derivative with a trifluoromethyl group.

- Reactivity : Amidines are nucleophilic and participate in cyclization reactions, contrasting with the electrophilic nature of benzyl chlorides .

- Applications : Intermediate in drug discovery (similarity score: 0.59 to the target compound ).

Comparative Data Table

Key Research Findings

- Catalytic Activity : Zinc chloride’s role in catalysis is well-documented, with rate constants for HPNPP cleavage ranging from 0.002–0.004 M⁻¹s⁻¹ depending on ligand substitution . The addition of a trifluoromethylbenzyl group may enhance substrate binding via hydrophobic interactions.

- Biological Activity : Substituted benzyl chlorides with electron-withdrawing groups (e.g., -CF₃) show improved pharmacokinetic properties due to increased metabolic stability .

- Safety Considerations : Benzyl chlorides require careful handling (e.g., avoid eye contact) due to their irritant properties, while zinc chloride fumes pose respiratory hazards .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-Trifluoromethylbenzyl zinc chloride, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves transmetallation or direct insertion of zinc into the carbon-halogen bond of 3-trifluoromethylbenzyl halides. For lab-scale preparation, anhydrous tetrahydrofuran (THF) is preferred as a solvent due to its ability to stabilize organozinc intermediates. Reaction efficiency can be enhanced by:

- Maintaining strict anhydrous conditions to prevent hydrolysis .

- Using high-purity zinc dust (activated via sonication or acid washing) to improve reactivity .

- Monitoring reaction progress via gas chromatography (GC) or nuclear magnetic resonance (NMR) to ensure complete conversion .

- Key Data : Industrial protocols suggest reaction temperatures between 0–25°C and reaction times of 12–24 hours, with yields exceeding 85% under optimized conditions .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer :

- NMR Spectroscopy : NMR is critical for confirming the presence of the trifluoromethyl group, with a characteristic singlet near -60 ppm. NMR should show benzyl proton resonances at δ 4.0–4.5 ppm .

- Mass Spectrometry (MS) : High-resolution electrospray ionization (HR-ESI-MS) can confirm molecular weight (e.g., m/z 320.45 for [CHFZnCl]) and detect impurities .

- Elemental Analysis : Verify Zn and Cl content to assess purity (>98% for synthetic applications) .

Q. How does the solubility profile of this compound in common organic solvents influence its reactivity in cross-coupling reactions?

- Methodological Answer : Solubility in THF, diethyl ether, and dimethylformamide (DMF) determines its utility in catalytic systems. For example:

- THF enhances solubility and stabilizes the organozinc intermediate, favoring transmetallation in Negishi couplings .

- Low solubility in hydrocarbons (e.g., hexane) can precipitate byproducts, simplifying purification .

- Data Table :

| Solvent | Solubility (mg/mL) | Reactivity (Relative Rate) |

|---|---|---|

| THF | 120 | High |

| Diethyl Ether | 85 | Moderate |

| DMF | 200 | High (with decomposition risk) |

| Based on equilibrium studies of analogous zinc chloride systems . |

Advanced Research Questions

Q. What mechanistic insights explain the role of the trifluoromethyl group in modulating the electronic properties and catalytic activity of this compound in Negishi couplings?

- Methodological Answer : The electron-withdrawing trifluoromethyl group reduces electron density on the benzyl ring, increasing the electrophilicity of the zinc-bound carbon. This enhances oxidative addition to palladium catalysts. Researchers can:

- Use density functional theory (DFT) to calculate Mulliken charges on the reactive carbon (expected: +0.25 to +0.35 e) .

- Compare coupling rates with non-fluorinated analogs (e.g., 3-methylbenzyl zinc chloride) to quantify electronic effects .

Q. How can researchers resolve contradictions between theoretical predictions (DFT) and experimental observations regarding the stability of this compound under varying atmospheric conditions?

- Methodological Answer : Discrepancies often arise from unaccounted solvent or moisture effects. Strategies include:

- Conducting kinetic studies under controlled humidity (0–5% RH) to quantify hydrolysis rates .

- Using in-situ infrared (IR) spectroscopy to detect intermediate species (e.g., Zn-OH or Zn-O-Zn bridges) during decomposition .

- Validating DFT models with solvent correction terms (e.g., COSMO-RS) to improve accuracy .

Q. What strategies are recommended for identifying and quantifying byproducts formed during the decomposition of this compound in protic solvents?

- Methodological Answer :

- Chromatographic Separation : Use reverse-phase HPLC with a C18 column and acetonitrile/water gradient to resolve polar byproducts (e.g., 3-trifluoromethylbenzyl alcohol) .

- Tandem MS (MS/MS) : Fragment ions at m/z 161 (CHF) and m/z 95 (ZnCl) confirm decomposition pathways .

- Quantitative NMR : Integrate signals to measure residual starting material and byproduct ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.